5-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-1,2,4-thiadiazole, commonly known as FPTQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. FPTQ belongs to the class of piperazine derivatives and is known to exhibit potent biological activity. In
Mechanism of Action
The exact mechanism of action of FPTQ is not fully understood. However, it is believed that FPTQ exerts its biological activity by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer.
Biochemical and Physiological Effects:
FPTQ has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. FPTQ has been found to modulate the activity of various enzymes and signaling pathways that are involved in these processes.
Advantages and Limitations for Lab Experiments
The advantages of using FPTQ in lab experiments include its potent biological activity, which makes it a promising candidate for therapeutic applications. However, the limitations of using FPTQ in lab experiments include its complex synthesis method and limited availability.
Future Directions
Future research on FPTQ could focus on its potential use in the treatment of various inflammatory and cancer-related diseases. Studies could also investigate the use of FPTQ in combination with other drugs to enhance its therapeutic efficacy. Additionally, research could be conducted to optimize the synthesis method of FPTQ and to develop more efficient and cost-effective methods for its production.
Synthesis Methods
The synthesis of FPTQ involves a series of chemical reactions. The starting material for the synthesis is 2-amino-6-(furan-2-yl)pyridazine. The reaction of this compound with chloroacetyl chloride and triethylamine leads to the formation of 2-chloroacetyl-6-(furan-2-yl)pyridazine. The next step involves the reaction of 2-chloroacetyl-6-(furan-2-yl)pyridazine with 1-(2-aminoethyl)piperazine to yield 5-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-1,2,4-thiadiazole.
Scientific Research Applications
FPTQ has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models. FPTQ has also been investigated for its potential use in the treatment of cancer. Studies have shown that FPTQ inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
5-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-11-16-15(23-19-11)21-8-6-20(7-9-21)14-5-4-12(17-18-14)13-3-2-10-22-13/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQQWXXSTJTRIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.